Cas no 2137574-70-8 (5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine)

5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1104613
- 2137574-70-8
- 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
- 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine
-
- インチ: 1S/C14H20BrN3/c1-5-7-9(3)14-16-12-8-10(4)11(6-2)13(15)18(12)17-14/h8-9H,5-7H2,1-4H3
- InChIKey: JHMBDKABUMVJQJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CC)C(C)=CC2=NC(C(C)CCC)=NN21
計算された属性
- せいみつぶんしりょう: 309.08406g/mol
- どういたいしつりょう: 309.08406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 30.2Ų
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1104613-5g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1104613-1.0g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1104613-5.0g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-1104613-0.1g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
Enamine | EN300-1104613-1g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 1g |
$743.0 | 2023-10-27 | |
Enamine | EN300-1104613-0.25g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1104613-10.0g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1104613-10g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 10g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1104613-0.05g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
Enamine | EN300-1104613-2.5g |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
2137574-70-8 | 95% | 2.5g |
$1454.0 | 2023-10-27 |
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo1,5-apyridineに関する追加情報
Introduction to 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-70-8)
5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137574-70-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the bromo, ethyl, methyl, and pentan-2-yl substituents, contribute to its distinct chemical and biological properties.
The synthesis of 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine involves a series of well-defined chemical reactions. The key steps include the formation of the triazolopyridine core through a multistep process involving nucleophilic substitution and cyclization reactions. The introduction of the bromo, ethyl, methyl, and pentan-2-yl substituents is achieved through selective functional group manipulations and coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity of the final product.
In recent years, triazolopyridines have been extensively studied for their potential as therapeutic agents in various diseases. One of the most promising areas of research is their use as inhibitors of specific enzymes involved in disease pathways. For instance, 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine has shown potent inhibitory activity against certain kinases and proteases that play crucial roles in cancer progression and inflammation. This makes it a valuable lead compound for the development of novel drugs targeting these diseases.
The biological activity of 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine has been evaluated through a series of in vitro and in vivo studies. In cell-based assays, this compound has demonstrated significant cytotoxic effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation and survival. Additionally, preclinical studies in animal models have shown that 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine can effectively reduce tumor growth and improve survival rates.
The pharmacokinetic properties of 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life in vivo, which are essential characteristics for a successful drug candidate. Furthermore, the compound has demonstrated low toxicity in preclinical safety studies, suggesting a favorable safety profile.
In addition to its potential as an anticancer agent, 5-bromo-6-ethyl-7-methyl-2-(pentan-2-yl)-1,2,4triazolo[1,5-a]pyridine has also shown promise in other therapeutic areas. For example, recent research has explored its potential as an antiviral agent against certain RNA viruses. The compound has been found to inhibit viral replication by targeting specific viral enzymes or host factors involved in viral entry or replication processes. This broad-spectrum antiviral activity makes it an attractive candidate for further development.
The structural flexibility and modularity of triazolopyridines allow for the design and synthesis of analogs with enhanced biological activities or improved pharmacological properties. Ongoing research is focused on optimizing the structure of 5-bromo-6-ethyl-7-methyl-2-(pentan-2-y l)-1 , 2 , 4triazolo [ 1 , 5 -a ] pyridine to enhance its potency and selectivity against specific targets. Computational methods such as molecular docking and molecular dynamics simulations are being used to guide these optimization efforts.
In conclusion, 5 -brom o -6 -e th yl -7 -m e th yl - 2 -( pent an - 2 -y l ) - 1 , 2 , 4tr i az o l o [ 1 , 5 -a ] py r id ine (CAS No . 2 1 3 7 5 7 4 - 7 0 - 8) represents a promising lead compound with diverse biological activities and potential therapeutic applications . Its unique chemical structure , combined with its favorable pharmacokinetic properties , makes it an attractive candidate for further development in medicinal chemistry . Ongoing research continues to explore its full potential as a novel therapeutic agent .
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